

Application Note: Reaction Conditions & Protocols for 2-Chloroisonicotinimidamide Hydrochloride

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Compound of Interest

Compound Name:	2-Chloroisonicotinimidamide hydrochloride
CAS No.:	82019-89-4
Cat. No.:	B1523011

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Executive Summary

2-Chloroisonicotinimidamide hydrochloride (also known as 2-chloro-4-amidinopyridine hydrochloride) is a critical heterocyclic building block used extensively in the synthesis of serine protease inhibitors (e.g., Factor Xa inhibitors like Betrixaban) and various antimicrobial agents. [1][2][3] Its core utility lies in the amidine moiety, which serves as a electrophilic precursor for cyclization into pyrimidines, imidazoles, and thiadiazoles, or as a basic pharmacophore mimicking the arginine side chain in enzyme active sites.

This guide provides a validated protocol for its synthesis via the Pinner Reaction, detailed stability data, and a standard operating procedure (SOP) for its downstream application in heterocycle formation.

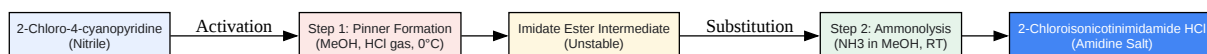
Chemical Identity & Properties

Property	Description
IUPAC Name	2-Chloropyridine-4-carboximidamide hydrochloride
Common Name	2-Chloroisonicotinimidamide HCl
CAS Number	82019-89-4
Molecular Formula	C ₆ H ₆ ClN ₃ [4] · HCl
Molecular Weight	192.05 g/mol (salt); 155.59 g/mol (free base)
Appearance	White to off-white crystalline solid
Solubility	Soluble in water, methanol, DMSO; sparingly soluble in ethanol; insoluble in DCM, hexanes.
Stability	Hygroscopic. Stable under inert atmosphere. Hydrolyzes to 2-chloroisonicotinamide in moist air.

Synthesis Protocol: The Modified Pinner Reaction

The most robust method for synthesizing 2-Chloroisonicotinimidamide HCl from 2-chloro-4-cyanopyridine is the Pinner reaction. This two-step sequence avoids the use of hazardous metal amides (e.g., LiHMDS) and directly yields the stable hydrochloride salt.

Reaction Scheme



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Figure 1: Step-wise synthesis via Pinner intermediate.

Detailed Methodology

Step 1: Formation of the Imidate Ester

- Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a gas inlet tube, and a drying tube (CaCl₂). Flush with nitrogen.
- Dissolution: Charge the flask with 2-chloro-4-cyanopyridine (10.0 g, 72.2 mmol) and anhydrous Methanol (100 mL).
 - Critical Note: Methanol must be anhydrous (<0.05% water). Water will hydrolyze the intermediate imidate to the methyl ester or amide.
- Acidification: Cool the solution to 0°C using an ice/salt bath. Slowly bubble anhydrous HCl gas into the solution for 30-45 minutes until saturation.
 - Alternative: If HCl gas is unavailable, add Acetyl Chloride (30 mL) dropwise to the methanol at 0°C before adding the nitrile. This generates anhydrous HCl in situ.
- Incubation: Seal the flask and store at 4°C (refrigerator) for 16–24 hours. A white precipitate (the imidate hydrochloride) may form.

Step 2: Ammonolysis to Amidine

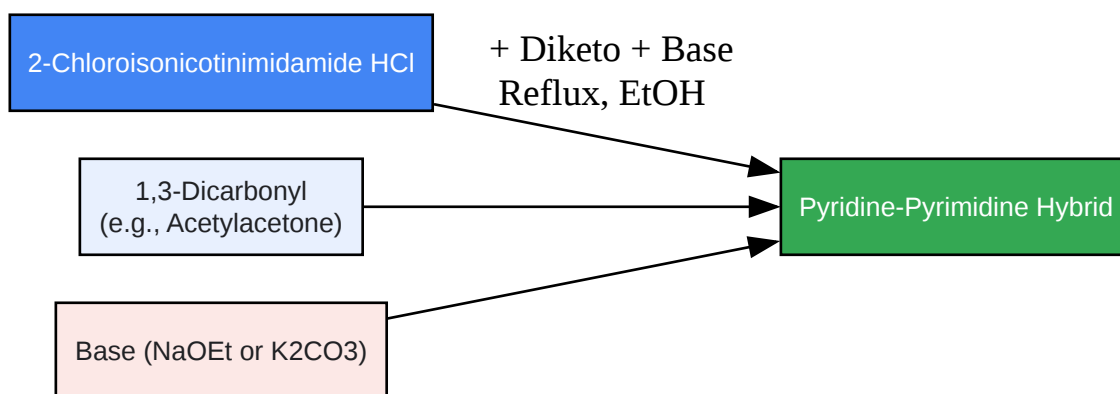
- Preparation: If a heavy precipitate formed in Step 1, it can be isolated by rapid filtration under nitrogen (highly hygroscopic) and resuspended in fresh anhydrous methanol. However, a "one-pot" telescoping is standard.
- Ammonia Addition: Cool the reaction mixture (or suspension) back to 0°C. Slowly add 7N Ammonia in Methanol (30 mL, ~3 eq) or bubble anhydrous NH₃ gas until the solution is basic (pH > 9).
- Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 4–6 hours.
- Workup:
 - Concentrate the mixture under reduced pressure to dryness.
 - Resuspend the residue in cold Isopropanol (IPA) or Ethanol.
 - Filter the white solid.[5]

- Purification: Recrystallize from Ethanol/Ether if necessary to remove ammonium chloride byproducts (NH₄Cl is less soluble in EtOH than the product).

Application Protocol: Cyclization to Pyrimidines

A primary application of this amidine is the synthesis of 2-substituted pyrimidines, a common scaffold in kinase inhibitors.

Reaction Mechanism



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Figure 2: Condensation with 1,3-dicarbonyls to form heterocyclic pharmacophores.

Protocol: Synthesis of 2-(2-chloropyridin-4-yl)-4,6-dimethylpyrimidine

- Reagents:
 - 2-Chloroisonicotinimidamide HCl (1.0 eq)
 - Acetylacetone (1.1 eq)
 - Potassium Carbonate (2.5 eq) or Sodium Ethoxide (2.0 eq)
 - Solvent: Ethanol (Absolute)
- Procedure:

- Combine the amidine salt and base in ethanol. Stir for 15 minutes to liberate the free amidine base.
- Add acetylacetone dropwise.
- Heat to reflux (78°C) for 4–8 hours. Monitor by TLC (the amidine spot will disappear).
- Cool to room temperature.[5] Pour into water.
- Extract with Ethyl Acetate or filter the precipitate if the product is solid.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield (Step 1)	Water contamination in MeOH.	Distill MeOH over Mg or use molecular sieves. Ensure HCl gas is dry.
Product is Sticky/Oil	Presence of unreacted nitrile or amide byproduct.	Triturate with cold diethyl ether or acetone to induce crystallization.
Hydrolysis to Amide	Moisture ingress during Step 2.	Use a drying tube; ensure ammonia source is anhydrous.
NH ₄ Cl Contamination	Incomplete purification.	The product is soluble in hot EtOH; NH ₄ Cl is not. Perform a hot filtration.

References

- Pinner Reaction Basics: Pinner, A. (1892). Die Imidoather und ihre Derivate. Oppenheim, Berlin.
- Synthesis of Amidinopyridines
 - Patent: "Biguanide derivatives and their rearrangement products for use in the treatment of cancer." [6] WO/2019/076958 (Cited synthesis of 2-chloroisonicotinimidamide as intermediate MTF-380).

- Patent: "1,2,4-Thiadiazol-5-ylpiperazine derivatives useful in the treatment of neurodegenerative diseases." [7] AU2012280420B2. (Describes use of 2-chloroisonicotinimidamide as starting material).
- Chemical Properties: PubChem Compound Summary for CAS 82019-89-4.

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